molecular formula C18H16BrNO3 B2955516 3-BROMO-N-[4-(2-METHOXYPHENOXY)BUT-2-YN-1-YL]BENZAMIDE CAS No. 1421526-66-0

3-BROMO-N-[4-(2-METHOXYPHENOXY)BUT-2-YN-1-YL]BENZAMIDE

Cat. No.: B2955516
CAS No.: 1421526-66-0
M. Wt: 374.234
InChI Key: OPDVWLJNWGLLIS-UHFFFAOYSA-N
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Description

3-BROMO-N-[4-(2-METHOXYPHENOXY)BUT-2-YN-1-YL]BENZAMIDE is a chemical compound that has garnered significant attention in scientific research due to its potential therapeutic applications. This compound is characterized by its unique structure, which includes a bromine atom, a methoxyphenoxy group, and a but-2-yn-1-yl linkage.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-BROMO-N-[4-(2-METHOXYPHENOXY)BUT-2-YN-1-YL]BENZAMIDE typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:

    Preparation of 4-(2-METHOXYPHENOXY)BUT-2-YNE: This intermediate is synthesized by reacting 2-methoxyphenol with 4-bromo-1-butyne under basic conditions.

    Formation of the Benzamide Core: The intermediate is then reacted with 3-bromobenzoyl chloride in the presence of a base to form the final product, this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-BROMO-N-[4-(2-METHOXYPHENOXY)BUT-2-YN-1-YL]BENZAMIDE undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxides or reduction to form reduced derivatives.

    Coupling Reactions: The alkyne group can participate in coupling reactions, such as Sonogashira coupling, to form more complex molecules.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium carbonate.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide are used.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride are employed.

    Coupling Reactions: Palladium catalysts and copper iodide are commonly used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted derivatives, while coupling reactions can produce complex aromatic compounds.

Scientific Research Applications

3-BROMO-N-[4-(2-METHOXYPHENOXY)BUT-2-YN-1-YL]BENZAMIDE has diverse scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a chemical probe to study biological processes.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical products.

Mechanism of Action

The mechanism of action of 3-BROMO-N-[4-(2-METHOXYPHENOXY)BUT-2-YN-1-YL]BENZAMIDE involves its interaction with specific molecular targets and pathways. The bromine atom and alkyne group play crucial roles in its reactivity and binding affinity. The compound may inhibit or activate certain enzymes or receptors, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-BROMO-N-(3,4-DIMETHYLPHENYL)BENZAMIDE
  • 3-BROMO-N-[2-(2-METHOXYPHENOXY)ETHYL]BENZAMIDE

Uniqueness

3-BROMO-N-[4-(2-METHOXYPHENOXY)BUT-2-YN-1-YL]BENZAMIDE is unique due to its specific structural features, such as the but-2-yn-1-yl linkage and the methoxyphenoxy group

Properties

IUPAC Name

3-bromo-N-[4-(2-methoxyphenoxy)but-2-ynyl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16BrNO3/c1-22-16-9-2-3-10-17(16)23-12-5-4-11-20-18(21)14-7-6-8-15(19)13-14/h2-3,6-10,13H,11-12H2,1H3,(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPDVWLJNWGLLIS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1OCC#CCNC(=O)C2=CC(=CC=C2)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16BrNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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